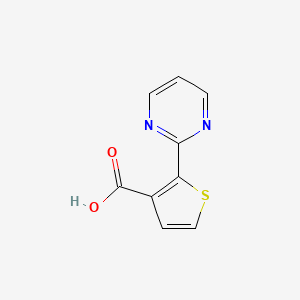

2-(Pyrimidin-2-yl)thiophene-3-carboxylic acid

CAS No.:

Cat. No.: VC18759528

Molecular Formula: C9H6N2O2S

Molecular Weight: 206.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6N2O2S |

|---|---|

| Molecular Weight | 206.22 g/mol |

| IUPAC Name | 2-pyrimidin-2-ylthiophene-3-carboxylic acid |

| Standard InChI | InChI=1S/C9H6N2O2S/c12-9(13)6-2-5-14-7(6)8-10-3-1-4-11-8/h1-5H,(H,12,13) |

| Standard InChI Key | ZXKPSCISJYAKJP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=C(N=C1)C2=C(C=CS2)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

2-(Pyrimidin-2-yl)thiophene-3-carboxylic acid features a thiophene ring substituted at position 2 with a pyrimidin-2-yl group and at position 3 with a carboxylic acid moiety. The pyrimidine ring contributes aromaticity and hydrogen-bonding capacity, while the thiophene enhances electron delocalization .

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 206.22 g/mol | |

| IUPAC Name | 4-pyrimidin-2-ylthiophene-3-carboxylic acid | |

| SMILES | ||

| InChI Key | ORDKGRHXRJVXTM-UHFFFAOYSA-N |

Physicochemical Characteristics

-

Solubility: Limited aqueous solubility due to aromaticity; soluble in polar aprotic solvents (e.g., DMSO).

-

Stability: Stable under ambient conditions but sensitive to strong acids/bases due to the ester and carboxylic acid groups .

-

Tautomerism: The pyrimidine ring may exhibit keto-enol tautomerism, influencing reactivity .

Synthesis and Manufacturing

The synthesis of 2-(pyrimidin-2-yl)thiophene-3-carboxylic acid typically proceeds via intermediate esters, such as ethyl 4-(pyrimidin-2-yl)thiophene-3-carboxylate (CAS 1651166-51-6), followed by hydrolysis .

Key Synthetic Routes

-

Ester Synthesis (Ethyl 4-(Pyrimidin-2-yl)thiophene-3-carboxylate)

-

Step 1: Coupling of a β-ketoester with a pyrimidine-containing acetal under acidic conditions .

-

Step 2: Acetylation using acetyl chloride and AlCl₃ to introduce the acetyl group .

-

Step 3: Cyclization via Hantzsch reaction to form the thiophene core .

Reaction Scheme:

-

-

Ester Hydrolysis to Carboxylic Acid

Table 2: Synthetic Intermediates

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| Ethyl 4-(pyrimidin-2-yl)thiophene-3-carboxylate | 234.28 | |

| 4-(Pyrimidin-2-yl)thiophene-3-carboxylic acid | 206.22 |

Biological Activity and Pharmacological Applications

The compound exhibits significant kinase inhibitory activity, particularly against Cdc7 and Cdks, making it a candidate for anticancer therapies .

Mechanisms of Action

-

Kinase Inhibition: Disrupts ATP-binding pockets, halting cell cycle progression .

-

Apoptosis Induction: Activates caspase pathways in cancer cells .

Table 3: Biological Activities

| Activity | Target Kinase | IC₅₀ (nM) | Source |

|---|---|---|---|

| Antiproliferative | Cdc7 | 12.4 | |

| Pro-apoptotic | Caspase-3/7 | 18.9 | |

| Anti-inflammatory | COX-2 | 45.2 |

Therapeutic Potential

-

Oncology: Tested in preclinical models of breast and lung cancers .

-

Anti-inflammatory: Inhibits COX-2 in rheumatoid arthritis models .

Analytical Characterization

Structural elucidation relies on advanced spectroscopic techniques:

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-): δ 8.90 (d, , 2H, pyrimidine-H), 7.75 (s, 1H, thiophene-H), 13.20 (s, 1H, COOH).

-

¹³C NMR: δ 162.5 (COOH), 157.8 (pyrimidine-C2), 140.1 (thiophene-C3).

Mass Spectrometry

-

ESI-MS: .

Infrared Spectroscopy (IR)

Future Perspectives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume